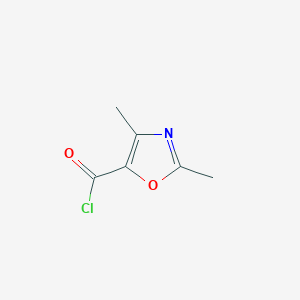![molecular formula C8H5BrO4 B1280131 5-Bromobenzo[1,3]dioxole-4-carboxylic acid CAS No. 72744-56-0](/img/structure/B1280131.png)
5-Bromobenzo[1,3]dioxole-4-carboxylic acid
Descripción general
Descripción
5-Bromobenzo[1,3]dioxole-4-carboxylic acid is a chemical compound that is part of a broader class of brominated aromatic compounds with potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. While the specific compound is not directly mentioned in the provided papers, related brominated aromatic compounds and their derivatives are extensively studied for their unique chemical properties and reactivity .
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including regioselective bromocyclization, cycloaddition reactions, and electrophosphorescent intermediate formation. For instance, a direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids is achieved through regioselective 5-exo-dig bromocyclization, indicating the potential for creating structurally similar compounds to 5-Bromobenzo[1,3]dioxole-4-carboxylic acid . Additionally, the synthesis of 5-aryl-4-bromo-3-carboxyisoxazoles through a [3+2] cycloaddition of a nitrile N-oxide with 2-aryl-1-bromoalkynes suggests a method that could be adapted for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction studies . These techniques could similarly be applied to determine the molecular structure of 5-Bromobenzo[1,3]dioxole-4-carboxylic acid.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including cross-coupling reactions and conversion to other heterocycles . The reactivity of such compounds is often exploited in the synthesis of complex molecules, as demonstrated by the use of 5-aryl-4-bromo-3-carboxyisoxazoles in the solid-phase synthesis of diarylisoxazoles . This suggests that 5-Bromobenzo[1,3]dioxole-4-carboxylic acid could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of substituents and the overall molecular structure. For example, the crystal packing and hydrogen bonding patterns in the structures of molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine indicate the importance of intermolecular interactions in determining the solid-state properties . Similarly, the thermal properties and phase transitions of lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid were studied using differential scanning calorimetry . These studies provide insights into the behavior of brominated aromatic compounds, which could be relevant for understanding the properties of 5-Bromobenzo[1,3]dioxole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
5-Bromobenzo[1,3]dioxole-4-carboxylic acid is utilized in the synthesis of various novel compounds. It has been used in the preparation of derivatives like 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, contributing to the generation of a diverse compound library with potential drug-like properties (Robins, Fettinger, Tinti, & Kurth, 2007).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-Bromobenzo[1,3]dioxole-4-carboxylic acid have been synthesized for potential applications as anti-inflammatory and cytotoxic agents. For instance, 2-Halogenatedphenyl benzoxazole-5-carboxylic acids, including bromo derivatives, have been evaluated for these activities, demonstrating significant results in molecular docking studies (Thakral et al., 2022).
Exploration of Chemical Properties
The compound's role in exploring chemical properties and reactions is notable. For example, studies have focused on understanding the regioflexible substitution of similar compounds like 1,3-difluorobenzene, showing the versatile applications of halogenated benzoic acids in organometallic methods (Schlosser & Heiss, 2003).
Development of Polymeric Materials
5-Bromobenzo[1,3]dioxole-4-carboxylic acid derivatives have been utilized in the development of thermotropic polyesters. These polyesters, derived from similar carboxylic acids, have been characterized for their potential in various applications, indicating the versatility of such compounds in material science (Kricheldorf & Thomsen, 1992).
Investigating Molecular Interactions
Studies have also delved into understanding the molecular interactions in compounds like 4-bromo-3,5-di(methoxy)benzoic acid, a derivative of 5-Bromobenzo[1,3]dioxole-4-carboxylic acid. This research contributes to a deeper understanding of intermolecular forces such as halogen bonding, critical in the design of new materials and drugs (Raffo et al., 2016).
Propiedades
IUPAC Name |
5-bromo-1,3-benzodioxole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNXEXSQANVCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500989 | |
| Record name | 5-Bromo-2H-1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzo[1,3]dioxole-4-carboxylic acid | |
CAS RN |
72744-56-0 | |
| Record name | 5-Bromo-2H-1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[1,3]dioxole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)


